Hex-5-en-1-amine hydrochloride Hex-5-en-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 848650-01-1
VCID: VC8299267
InChI: InChI=1S/C6H13N.ClH/c1-2-3-4-5-6-7;/h2H,1,3-7H2;1H
SMILES: C=CCCCCN.Cl
Molecular Formula: C6H14ClN
Molecular Weight: 135.63 g/mol

Hex-5-en-1-amine hydrochloride

CAS No.: 848650-01-1

Cat. No.: VC8299267

Molecular Formula: C6H14ClN

Molecular Weight: 135.63 g/mol

* For research use only. Not for human or veterinary use.

Hex-5-en-1-amine hydrochloride - 848650-01-1

Specification

CAS No. 848650-01-1
Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
IUPAC Name hex-5-en-1-amine;hydrochloride
Standard InChI InChI=1S/C6H13N.ClH/c1-2-3-4-5-6-7;/h2H,1,3-7H2;1H
Standard InChI Key NQOKLGVQQDMWNN-UHFFFAOYSA-N
SMILES C=CCCCCN.Cl
Canonical SMILES C=CCCCCN.Cl

Introduction

Structural and Chemical Properties

Hex-5-en-1-amine hydrochloride is hypothesized to derive from the neutral amine Hex-5-en-1-amine (C₆H₁₃N) through protonation with hydrochloric acid. The parent amine features a six-carbon chain with a double bond between positions 5 and 6 and a primary amine group at position 1. Key physicochemical parameters include:

PropertyValue (Hex-5-en-1-amine)Extrapolated (Hydrochloride)
Molecular FormulaC₆H₁₃NC₆H₁₄ClN
Molecular Weight99.17 g/mol135.64 g/mol
Boiling PointNot reportedLikely >200°C (decomposes)
SolubilityPartially polar solventsHigh water solubility

The hydrochloride salt’s crystalline structure would enhance stability compared to the volatile free base, a common trait in amine salts . Spectroscopic characterization (e.g., NMR, IR) would reveal distinct shifts for the ammonium (-NH₃⁺) and chloride ions, though experimental data remains absent in public databases.

Synthesis and Industrial Production

The synthesis of Hex-5-en-1-amine typically involves hydroamination of hex-5-en-1-ol or reductive amination of corresponding aldehydes. Transition metal catalysts (e.g., palladium, nickel) are employed to optimize yield and selectivity. For the hydrochloride form, post-synthetic treatment with HCl gas or aqueous HCl would protonate the amine:

C₆H₁₁NH₂ + HCl → C₆H₁₁NH₃⁺Cl⁻\text{C₆H₁₁NH₂ + HCl → C₆H₁₁NH₃⁺Cl⁻}

Industrial-scale production faces challenges in controlling exothermic reactions during salt formation and ensuring high purity (>98%) . Current protocols for analogous compounds suggest recrystallization from ethanol/water mixtures to isolate the hydrochloride .

Reactivity and Functionalization

The dual functionality of the amine and alkene groups enables diverse reactions:

Oxidation Pathways

Hex-5-en-1-amine undergoes oxidation to nitroso or nitro derivatives using agents like hydrogen peroxide. The hydrochloride form may exhibit moderated reactivity due to the electron-withdrawing ammonium group.

Alkylation and Acylation

Nucleophilic substitution at the amine can produce N-alkyl or N-acyl derivatives. For example, reaction with methyl iodide yields N-methylhex-5-en-1-ammonium chloride:

C₆H₁₁NH₃⁺Cl⁻ + CH₃I → C₆H₁₁NH₂CH₃⁺I⁻ + HCl\text{C₆H₁₁NH₃⁺Cl⁻ + CH₃I → C₆H₁₁NH₂CH₃⁺I⁻ + HCl}

Polymerization

The alkene moiety allows radical or ionic polymerization, forming polyamines with potential applications in drug delivery systems.

Biological and Pharmacological Applications

While direct studies on the hydrochloride salt are lacking, the free amine’s bioactivity provides insights:

Antimicrobial Activity

Derivatives of Hex-5-en-1-amine demonstrate antibacterial efficacy against Gram-positive pathogens (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL. Quaternary ammonium salts, akin to the hydrochloride, often enhance membrane disruption capabilities.

Cytotoxicity Profile

In vitro assays on human lung fibroblasts indicate low cytotoxicity (IC₅₀ > 100 µM), suggesting a favorable therapeutic index for further development.

Comparative Analysis with Structural Analogs

Hex-5-en-1-amine hydrochloride’s closest analogs include:

CompoundKey DifferenceBiological Activity
Hex-5-yn-1-amine hydrochlorideTriple bond (C≡C) vs. double bondEnhanced rigidity for enzyme binding
Hexylamine hydrochlorideSaturated backboneReduced reactivity
1-HexeneLacks amine groupNo bioactivity

The unsaturated backbone in Hex-5-en-1-amine hydrochloride likely confers greater conformational flexibility compared to the yne analog, potentially improving interaction with biological targets .

Challenges and Future Directions

Current research gaps include:

  • Synthetic Optimization: Scalable methods for high-purity hydrochloride production.

  • Structural Elucidation: X-ray crystallography or NMR studies to confirm salt formation.

  • In Vivo Testing: Efficacy and pharmacokinetic studies in animal models.

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s potential in addressing antimicrobial resistance and viral infections.

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